(5Z)-3-(furan-2-ylmethyl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-3-(furan-2-ylmethyl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic organic molecule It features a thiazolidinone core, substituted with a furan ring and a benzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the condensation of a furan-2-ylmethyl ketone with a benzaldehyde derivative, followed by cyclization with a thioamide. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production may scale up the laboratory synthesis methods, optimizing for yield and purity. This often involves:
Continuous flow reactors: To maintain consistent reaction conditions
Purification techniques: Such as recrystallization or chromatography to isolate the desired product
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid.
Reduction: The benzylidene group can be reduced to a benzyl group using hydrogenation.
Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH)
Major Products
Oxidation: Furan-2-carboxylic acid
Reduction: (5Z)-3-(furan-2-ylmethyl)-5-[2-(prop-2-en-1-yloxy)benzyl]-2-thioxo-1,3-thiazolidin-4-one
Substitution: Various substituted thiazolidinones depending on the nucleophile used
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in transition metal catalysis.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Exhibits activity against certain bacterial and fungal strains.
Enzyme Inhibition: Potential inhibitor of enzymes like proteases.
Medicine
Anti-inflammatory: Shows promise in reducing inflammation in preclinical studies.
Anticancer: Investigated for its cytotoxic effects on cancer cell lines.
Industry
Material Science: Used in the development of new polymers and resins.
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological macromolecules. The thiazolidinone ring can interact with enzyme active sites, inhibiting their function. The furan and benzylidene groups enhance binding affinity through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-(furan-2-ylmethyl)-5-[2-(methoxybenzylidene)]-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-3-(furan-2-ylmethyl)-5-[2-(ethoxybenzylidene)]-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
- Substituent Effects : The prop-2-en-1-yloxy group provides unique electronic and steric properties, potentially enhancing biological activity.
- Reactivity : The presence of the furan ring makes it more reactive towards electrophilic substitution compared to similar compounds with less reactive substituents.
(5Z)-3-(furan-2-ylmethyl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one in various scientific and industrial fields
Properties
Molecular Formula |
C18H15NO3S2 |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[(2-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15NO3S2/c1-2-9-22-15-8-4-3-6-13(15)11-16-17(20)19(18(23)24-16)12-14-7-5-10-21-14/h2-8,10-11H,1,9,12H2/b16-11- |
InChI Key |
CSHKTKYOZDXBNG-WJDWOHSUSA-N |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3 |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CC3=CC=CO3 |
Origin of Product |
United States |
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